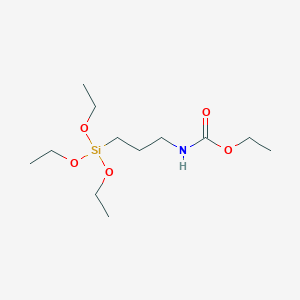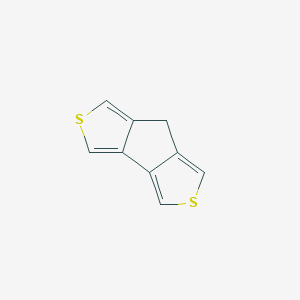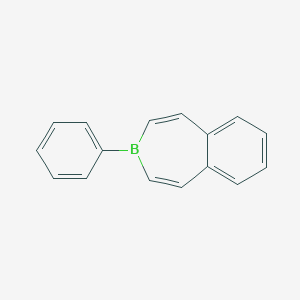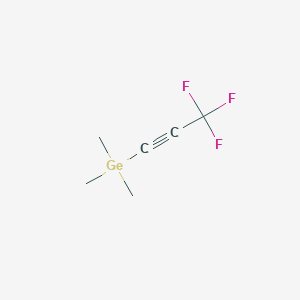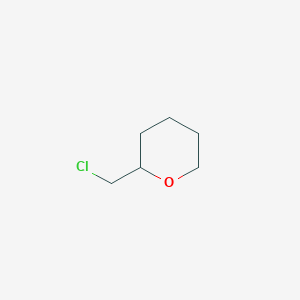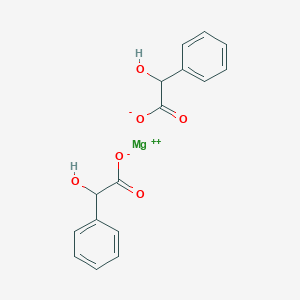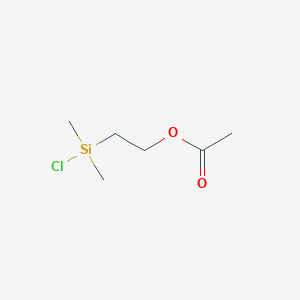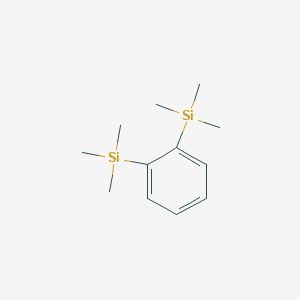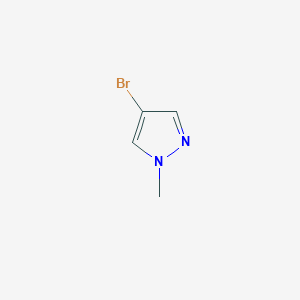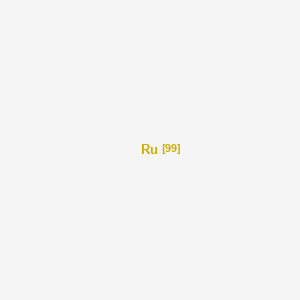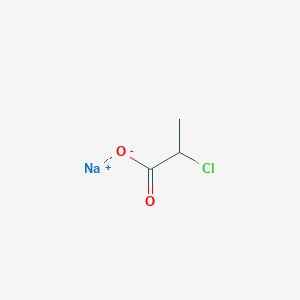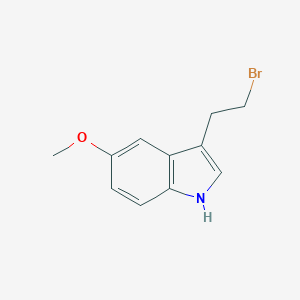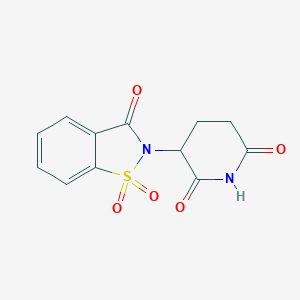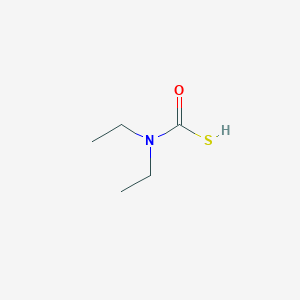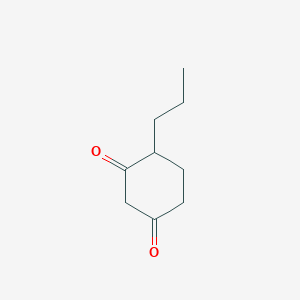
4-Propylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
科学的研究の応用
4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 4-Propylcyclohexane-1,3-dione has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
作用機序
The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that 4-Propylcyclohexane-1,3-dione acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. 4-Propylcyclohexane-1,3-dione has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that 4-Propylcyclohexane-1,3-dione may have a potential role in modulating cellular redox status.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione are not well studied. However, it has been reported that 4-Propylcyclohexane-1,3-dione has antioxidant properties. 4-Propylcyclohexane-1,3-dione has been shown to scavenge free radicals and inhibit lipid peroxidation. 4-Propylcyclohexane-1,3-dione has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. 4-Propylcyclohexane-1,3-dione has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, 4-Propylcyclohexane-1,3-dione has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. 4-Propylcyclohexane-1,3-dione is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.
将来の方向性
There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of 4-Propylcyclohexane-1,3-dione. Understanding the mechanism of action of 4-Propylcyclohexane-1,3-dione can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione. Studying the effects of 4-Propylcyclohexane-1,3-dione can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel 4-Propylcyclohexane-1,3-dione derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.
合成法
4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of 4-Propylcyclohexane-1,3-dione is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields 4-Propylcyclohexane-1,3-dione with high purity and yield.
特性
CAS番号 |
18456-81-0 |
|---|---|
製品名 |
4-Propylcyclohexane-1,3-dione |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |
InChIキー |
WWLVJBISOZBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=O)CC1=O |
正規SMILES |
CCCC1CCC(=O)CC1=O |
同義語 |
4-Propyl-1,3-cyclohexanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



